molecular formula C19H20Cl2N2O B13573199 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one

Cat. No.: B13573199
M. Wt: 363.3 g/mol
InChI Key: SQDMYKGFSYZNCQ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one is a piperazine-derived compound featuring a chloroacetyl group (2-chloroethanone) at the 1-position, a phenyl group at the 2-position, and a 3-chlorobenzyl substituent at the 4-position of the piperazine ring. The compound’s synthesis typically involves chloroacetylation of a pre-functionalized piperazine intermediate under basic conditions, as exemplified in analogous reactions .

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

2-chloro-1-[4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O/c20-12-19(24)23-10-9-22(13-15-5-4-8-17(21)11-15)14-18(23)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2

InChI Key

SQDMYKGFSYZNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with benzyl chloride under basic conditions to form the intermediate 1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents on Piperazine Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one 2-Ph, 4-(3-Cl-Bn) C₁₉H₁₉Cl₂N₂O 363.28 Dual chloro-substitution; high steric bulk
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (Compound I) 4-Ph C₁₂H₁₄ClN₂O 237.71 Simpler structure; crystallized for X-ray studies
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 4-(3-Cl-Ph) C₁₂H₁₄Cl₂N₂O 273.16 Direct 3-Cl-Ph substitution; no benzyl spacer
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one 4-(3-CF₃-Ph) C₁₃H₁₄ClF₃N₂O 306.72 Electron-withdrawing CF₃ group; enhanced stability
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride 4-(4-MeO-Bn) C₁₄H₂₀Cl₂N₂O₂ 319.20 Methoxy group improves solubility

Key Observations:

Replacement of chloro with trifluoromethyl (CF₃) in increases electron-withdrawing effects, which may alter receptor binding kinetics.

Synthetic Routes :

  • Most analogues are synthesized via chloroacetylation of piperazine precursors. For example, Compound I () was prepared by reacting 1-phenylpiperazine with chloroacetyl chloride in dichloromethane.

Biological Implications :

  • The 3-chlorophenyl moiety in the target compound and may confer selectivity toward serotonin or dopamine receptors, as chloroaryl groups are common in antipsychotic agents.
  • The hydrochloride salt form in and enhances aqueous solubility, critical for in vivo applications.

Physicochemical and Pharmacokinetic Comparison

Table 2: Predicted Physicochemical Properties

Compound LogP* Solubility (mg/mL) Hydrogen Bond Donors Molecular Polar Surface Area (Ų)
Target Compound ~3.5 <0.1 1 38.3
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 2.8 0.5 1 29.5
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one 2.1 1.2 1 41.7
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one 3.9 0.05 1 30.1

*Estimated using fragment-based methods.

  • Lipophilicity : The target compound’s higher LogP (~3.5) compared to (LogP 2.1) suggests greater membrane permeability but lower solubility.
  • Polar Surface Area : The 4-methoxyphenyl derivative has a higher polar surface area, correlating with improved solubility but reduced blood-brain barrier penetration.

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